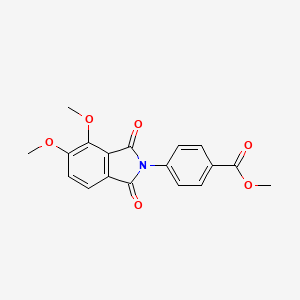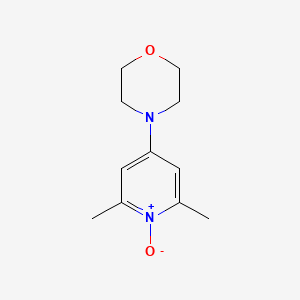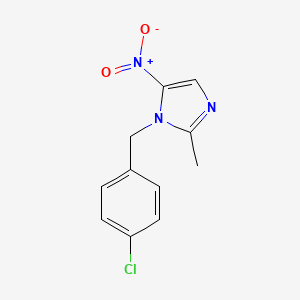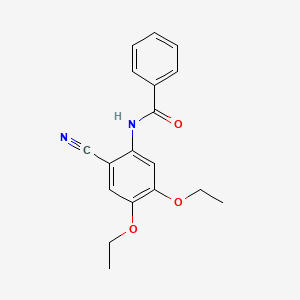![molecular formula C17H24N4O2S B5599608 5-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5599608.png)
5-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule characterized by a multifaceted structure involving several heterocyclic components. While specific information on this exact compound is limited, research on similar heterocyclic compounds provides insights into their potential properties and applications.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multistep processes, including cyclization, condensation, and substitution reactions. For example, in the synthesis of related compounds, researchers have employed methods like the Mannich reaction and cyclization techniques using various catalysts under specific conditions (Ghorbani‐Vaghei & Amiri, 2014).
Molecular Structure Analysis
Molecular structures of such compounds are often elucidated using techniques like X-ray crystallography, NMR, and IR spectroscopy. They typically exhibit complex geometries with multiple rings, and their stability can be inferred from molecular orbital studies, such as HOMO-LUMO analysis (Özdemir et al., 2009).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, owing to the presence of reactive sites in their structures. The reactivity can be influenced by factors like electron density and steric hindrance.
Physical Properties Analysis
Physical properties like melting point, solubility, and crystallinity can be influenced by the molecular structure. For example, intramolecular and intermolecular hydrogen bonding can affect the compound's crystalline structure and solubility (Dani et al., 2013).
Applications De Recherche Scientifique
Presence and Metabolism of Heterocyclic Amines
Heterocyclic Amines in Diet and Health
Heterocyclic amines (HCAs) are formed during the cooking of meat at high temperatures and have been studied for their potential carcinogenic effects. For example, compounds like PhIP, MeIQx, and others are present in cooked foods and have been detected in human urine, indicating exposure through diet. These compounds are metabolized in the human body, involving enzymes like cytochrome P4501A2 (CYP1A2) and N-acetyltransferase (NAT2), which can influence individual susceptibility to their potential carcinogenic effects (Wakabayashi et al., 1993).
Metabolites and Biomonitoring
Metabolism and Detection of Amines
Research on the metabolism of HCAs like PhIP has elucidated the pathways by which these compounds are processed in the body, including their conversion to DNA adducts, which can lead to mutations. Techniques such as accelerator mass spectrometry (AMS) have been employed to study the formation of HCA-DNA adducts in human tissues, offering insights into the mechanisms of action of these compounds and their potential risks (Turteltaub et al., 1999).
Potential Health Implications
Carcinogenic Potential and Disease Risk
The study of HCAs extends into evaluating their association with diseases such as cancer. For instance, the formation of PhIP-DNA adducts and the specific mutations they cause have been connected to cancer risk, with methods developed to measure HCAs in human hair as a non-invasive biomarker of exposure. This research contributes to understanding the environmental and dietary factors in cancer risk (Bessette et al., 2009).
Propriétés
IUPAC Name |
[4-(2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carbonyl)piperidin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c18-17-19-13-6-9-21(10-14(13)24-17)16(23)12-4-7-20(8-5-12)15(22)11-2-1-3-11/h11-12H,1-10H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFPOMZZZUSSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)C(=O)N3CCC4=C(C3)SC(=N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[1-(Cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N'-({5-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B5599530.png)
![ethyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5599534.png)
![ethyl 4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B5599553.png)
![3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5599557.png)

![N-[(3S*,4R*)-1-(5-acetyl-2-pyridinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5599576.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5599587.png)
![4-fluoro-N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B5599591.png)

![2-[5-(1-acetyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B5599601.png)
![N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5599609.png)


